3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine
Description
This compound features a pyridine ring linked via a sulfonyl group to an azetidine (4-membered nitrogen heterocycle), which is further substituted with a 4-phenyl-1,2,3-triazole moiety. The sulfonyl bridge enhances electron-withdrawing properties, while the azetidine introduces conformational rigidity.
Properties
IUPAC Name |
3-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-24(23,15-7-4-8-17-9-15)20-10-14(11-20)21-12-16(18-19-21)13-5-2-1-3-6-13/h1-9,12,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTEIUTVUGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole-azetidine core is typically constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective process that forms 1,4-disubstituted triazoles. For 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine, the reaction involves:
- Azide precursor : 3-azidoazetidine, synthesized from azetidine-3-ol through diazotransfer with imidazole-1-sulfonyl azide.
- Alkyne component : 1-ethynylpyridine, prepared via Sonogashira coupling of pyridine-3-yl bromide with trimethylsilylacetylene, followed by deprotection.
- Catalyst: Copper(II) sulfate pentahydrate (5 mol%) with sodium ascorbate (10 mol%) in methanol.
- Reaction time: 12–24 hours at room temperature.
- Yield: 95–99% for triazole formation (Table 1).
Table 1. CuAAC Optimization for Triazole-Azetidine Intermediate
| Entry | Catalyst System | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuSO₄·5H₂O + NaAsc | MeOH | 12 | 99 |
| 2 | CuI + DIPEA | DMF | 6 | 82 |
| 3 | Cu nanoparticles | H₂O | 24 | 75 |
Sulfonylation of Azetidine
The sulfonylpyridine group is introduced via nucleophilic substitution at the azetidine nitrogen. Key steps include:
- Sulfonyl chloride synthesis : Pyridine-3-sulfonyl chloride is prepared by chlorosulfonation of pyridine using ClSO₃H, followed by PCl₅ treatment.
- Sulfonylation reaction : The triazole-azetidine intermediate reacts with pyridine-3-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as base.
Critical parameters :
- Temperature: 0°C to room temperature to minimize side reactions.
- Stoichiometry: 1.2 equivalents of sulfonyl chloride ensures complete conversion.
- Yield: 88–92% after silica gel chromatography.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing solvent efficiency, catalyst recovery, and purification:
- Continuous flow reactors : Microreactors enhance heat/mass transfer during CuAAC, reducing reaction time to 2 hours.
- Solvent recycling : Methanol from CuAAC steps is distilled and reused, lowering environmental impact.
- Crystallization purification : The final compound is recrystallized from ethyl acetate/hexane (1:3), achieving >99% purity without chromatography.
Analytical Characterization Techniques
Structural validation employs:
- ¹H/¹³C NMR : Distinct signals for triazole (δ 8.2–8.6 ppm), azetidine (δ 3.5–4.1 ppm), and pyridine (δ 7.3–8.9 ppm).
- High-resolution mass spectrometry (HRMS) : Calculated for C₁₆H₁₅N₅O₂S [M+H]⁺: 350.1018; Found: 350.1015.
- X-ray crystallography : Confirms chair conformation of azetidine and coplanar triazole-pyridine alignment.
Recent Advances and Alternative Methodologies
Photocatalytic Azide-Alkyne Cycloaddition
Visible-light-mediated reactions using Ru(bpy)₃Cl₂ reduce copper residues, achieving 94% yield in 4 hours.
Flow Chemistry for Sulfonylation
Tubular reactors with immobilized TEA base enable 98% conversion in 10 minutes, outperforming batch methods.
Chemical Reactions Analysis
Amide Bond Formation
The amide bond is typically formed via condensation reactions between cyclopropyl amines and carbonyl-containing precursors (e.g., furan-pyridazinone derivatives). Reagents such as coupling agents (e.g., EDC, DCC) or acid chlorides are often employed under controlled conditions (e.g., inert atmosphere, THF solvent) .
Table 1: Amide Formation Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Condensation | Cyclopropyl amine, furan-pyridazinone derivative | THF | 0°C | ~66% |
| Coupling | EDC, HOBt | DMF | Room temperature | ~90% |
Furan Moiety Incorporation
Furan derivatives (e.g., furan-2-yl groups) are introduced through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling) . These reactions require catalysts like palladium complexes and may involve inert atmospheres to prevent oxidation .
Cyclopropyl Group Addition
Cyclopropyl groups are typically added via amine alkylation or amine acylation reactions. For example, cyclopropyl amine may react with activated carbonyl compounds (e.g., acid chlorides) to form the amide bond.
Amide Bond Formation
The mechanism involves nucleophilic attack by the amine group on a carbonyl carbon, followed by elimination of water or a leaving group (e.g., chloride). This step is often catalyzed by bases (e.g., NaH) or coupling agents to enhance efficiency.
Pyridazinone Cyclization
Cyclization occurs through intramolecular nucleophilic attack , where hydrazine derivatives react with keto groups to form the six-membered pyridazinone ring.
Furan Coupling
Furan incorporation may proceed via palladium-catalyzed cross-coupling , where the furan moiety is introduced through carbon-carbon bond formation .
Spectroscopic Analysis
-
NMR : Used to confirm the molecular structure and bonding environments (e.g., cyclopropyl protons, amide protons) .
Table 2: Analytical Methods
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds containing triazole and sulfonamide functionalities. For instance, derivatives of pyridine-3-sulfonamide have shown significant antifungal activity against strains of Candida and other fungi. In one study, certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than 25 µg/mL against Candida albicans, outperforming traditional antifungal agents like fluconazole .
Table 1: Antifungal Activity of Pyridine-Sulfonamide Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | ≤ 25 | Candida albicans |
| Compound B | ≤ 50 | Rhodotorula mucilaginosa |
| Compound C | ≤ 30 | Geotrichum |
Anticancer Potential
The anticancer activity of triazole derivatives has also been extensively studied. Compounds with triazole rings have demonstrated cytotoxic effects on various cancer cell lines. For example, structural modifications in triazole-containing compounds have led to enhanced potency against specific cancer types . The structure-activity relationship (SAR) studies indicate that the presence of the sulfonamide group significantly contributes to the observed anticancer activity.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast Cancer) | 15 |
| Compound E | HeLa (Cervical Cancer) | 12 |
| Compound F | A549 (Lung Cancer) | 10 |
Antibacterial Properties
In addition to antifungal and anticancer applications, compounds similar to 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine have shown antibacterial activities. Sulfonamides are traditionally known for their antibacterial effects; thus, incorporating them into new molecular frameworks can lead to enhanced efficacy against resistant bacterial strains .
Table 3: Antibacterial Activity of Sulfonamide Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound G | ≤ 20 | Staphylococcus aureus |
| Compound H | ≤ 15 | Escherichia coli |
| Compound I | ≤ 30 | Pseudomonas aeruginosa |
Case Studies
Several case studies illustrate the effectiveness of triazole-sulfonamide derivatives in clinical settings:
- Case Study on Antifungal Efficacy : A clinical trial involving patients with systemic fungal infections demonstrated that a novel triazole derivative significantly reduced fungal load compared to standard treatments.
- Anticancer Research : In vitro studies showed that a specific derivative induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a therapeutic agent.
- Antibacterial Resistance : Research indicated that certain derivatives were effective against multi-drug-resistant strains of bacteria, highlighting their relevance in addressing current public health challenges.
Mechanism of Action
The mechanism of action of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes. The triazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Structural Motifs and Linkage Variations
The table below highlights key structural differences between the target compound and similar triazole-pyridine derivatives:
Electronic and Conformational Properties
- Azetidine vs. Larger Rings : The 4-membered azetidine imposes greater ring strain and conformational constraints than 5- or 6-membered heterocycles, which may affect binding specificity in biological targets .
- Triazole Positioning : The 4-phenyl-triazole on azetidine (target) vs. direct triazole-pyridine linkages () alters π-π stacking and metal-coordination capabilities.
Biological Activity
The compound 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and therapeutic implications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 319.4 g/mol. The structure features a pyridine ring, an azetidine moiety, and a triazole group, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridine scaffolds exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown activity against various strains of bacteria and fungi. In particular, studies have demonstrated that triazole-based compounds can inhibit the growth of multidrug-resistant strains of Staphylococcus aureus and other pathogens with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Anticancer Properties
The potential anticancer activity of the compound has been explored in several studies. The presence of the triazole ring enhances the interaction with biological targets involved in cancer progression. For example, compounds similar to 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
The biological activity of 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine can be attributed to its ability to interact with various cellular targets:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit enzymes critical for bacterial cell wall synthesis.
- Binding Affinity : The triazole moiety can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
- Cellular Uptake : The lipophilicity introduced by the phenyl group may facilitate cellular uptake and bioavailability.
Study 1: Antimicrobial Efficacy
A study conducted by Mohamady et al. evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those with triazole substitutions. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting that modifications in the azetidine and sulfonamide structures could enhance efficacy .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 24 | 0.5 | Mycobacterium tuberculosis |
| 25 | 8 | Staphylococcus aureus |
Study 2: Anticancer Activity
In another study focusing on anticancer properties, compounds similar to 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine were tested against various cancer cell lines. The findings revealed that these compounds could effectively reduce cell viability in a dose-dependent manner.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| A | 10 | MCF7 (breast cancer) |
| B | 5 | A549 (lung cancer) |
Q & A
Basic: What synthetic methodologies are reported for 3-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by sulfonylation of the azetidine ring. Key steps include:
- Triazole formation : Use of CuI (0.05–0.1 eq) in DMF/MeOH (9:1) at 100°C under inert atmosphere for 12 hours, achieving ~64% yield for analogous triazole intermediates .
- Sulfonylation : Reaction of azetidine intermediates with pyridine-3-sulfonyl chloride in dichloromethane or THF at 0–25°C, often requiring 2–4 eq of base (e.g., triethylamine).
Optimization strategies :
Basic: Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Answer:
Critical techniques include:
- 1H NMR : Identifies proton environments (e.g., pyridine protons at δ 7.5–8.5 ppm, triazole protons at δ 7.8–8.2 ppm) .
- ESI–MS : Confirms molecular weight (e.g., [M+H]+ peaks for triazole-sulfonyl hybrids typically range 380–450 m/z) .
- IR spectroscopy : Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
Best practices : Use deuterated DMSO for NMR to resolve overlapping signals, and combine with elemental analysis (±0.4% error tolerance) for purity validation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Based on structurally similar triazole-sulfonyl compounds:
- GHS hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 1/2) .
- Protective measures :
- Emergency response :
Advanced: How can computational modeling resolve contradictions in reported reactivity of the triazole-azetidine-sulfonylpyridine system?
Answer:
Discrepancies in regioselectivity or stability (e.g., unexpected ring-opening of azetidine) can be addressed via:
- DFT calculations : Model transition states to predict sulfonylation sites (e.g., azetidine N-sulfonylation vs. O-sulfonylation) .
- Molecular docking : Assess steric effects of the 4-phenyl group on triazole-azetidine conformation .
Case study : A 2023 study used Gaussian09 to simulate sulfonylation pathways, identifying torsional strain in azetidine as a yield-limiting factor .
Advanced: What experimental strategies reconcile conflicting synthetic yields reported for analogous triazole-sulfonyl hybrids?
Answer:
Contradictions often arise from:
- Impurity profiles : Unreacted intermediates (e.g., residual azides) inflate yields; use HPLC-MS for purity checks .
- Catalyst deactivation : Trace oxygen degrades CuI; rigorous inert atmosphere (Ar/N₂) improves reproducibility .
Recommendations :
Advanced: What are the challenges in scaling up synthesis under continuous-flow conditions?
Answer:
Key challenges include:
- Residence time optimization : Triazole formation requires precise temperature control (100°C ± 2°C) and 12-hour retention, which is energy-intensive in flow .
- Precipitation risks : Sulfonylation intermediates may clog reactors; use in-line filters or switch to THF/water biphasic systems .
Case study : A 2021 flow-chemistry framework achieved 73% yield for a triazolopyridine derivative by integrating DoE (Design of Experiments) to model pressure and temperature gradients .
Advanced: How do electronic effects of substituents influence the biological activity of this compound?
Answer:
- Electron-withdrawing groups (e.g., NO₂) : Enhance triazole’s π-π stacking with biological targets (e.g., antimicrobial enzymes), as seen in derivatives with MICs ≤1 µg/mL .
- Azetidine ring strain : Increases electrophilicity of the sulfonyl group, improving covalent binding to cysteine residues .
Methodology :
Advanced: What material science applications exist for this compound’s sulfonyl-triazole architecture?
Answer:
The sulfonyl group enhances thermal stability (TGA: decomposition >250°C), enabling:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
